![molecular formula C7H4BrF3O2S B12844946 4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene](/img/structure/B12844946.png)
4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene is a chemical compound with the molecular formula C7H4BrF3O2S and a molecular weight of 289.07 g/mol . This compound is characterized by the presence of a difluoromethyl group, a sulphonyl group, a fluorine atom, and a bromine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the benzene ring . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulphonyl group can undergo oxidation or reduction under specific conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts such as palladium or nickel, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: The compound can be used in the study of biological processes and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluoromethyl and sulphonyl groups can interact with molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene include:
Difluoromethyl 2-pyridyl sulfone: A reagent used in gem-difluoroolefination and nucleophilic difluoro(sulfonato)methylation reactions.
Difluoromethyl phenyl sulfone: Used in various synthetic applications and as an intermediate in the production of bioactive molecules.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo substitution, oxidation, reduction, and cross-coupling reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C7H4BrF3O2S |
|---|---|
Molekulargewicht |
289.07 g/mol |
IUPAC-Name |
1-bromo-4-(difluoromethylsulfonyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H4BrF3O2S/c8-5-2-1-4(3-6(5)9)14(12,13)7(10)11/h1-3,7H |
InChI-Schlüssel |
KUXWHIKVNLPYCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


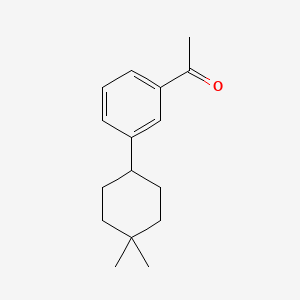
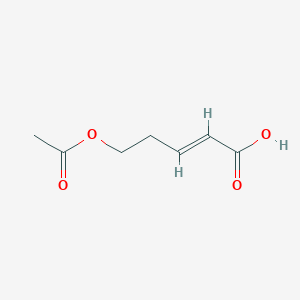
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)

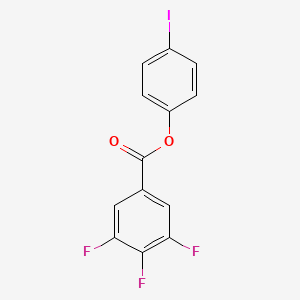
![4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine](/img/structure/B12844899.png)
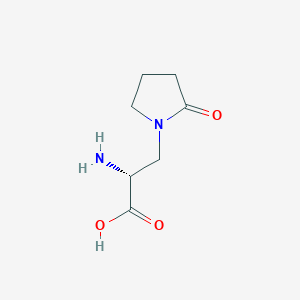
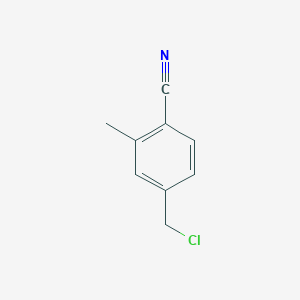
![N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide](/img/structure/B12844932.png)
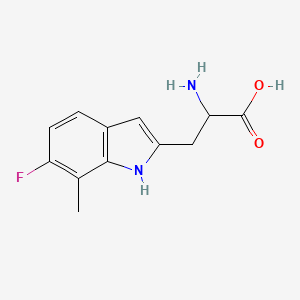
![1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B12844940.png)

![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
![N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide](/img/structure/B12844971.png)
